molecular formula C16H28O B14025594 (3Z,7E)-4,8,12-Trimethyltrideca-3,7,11-trien-1-ol

(3Z,7E)-4,8,12-Trimethyltrideca-3,7,11-trien-1-ol

Cat. No.: B14025594
M. Wt: 236.39 g/mol
InChI Key: KOICZDDAVPYKKX-HDVIWIBHSA-N
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Description

(3Z,7E)-Homofarnesol is a naturally occurring sesquiterpene alcohol. It is a derivative of farnesol, which is a key intermediate in the biosynthesis of various natural products, including sterols, carotenoids, and sesquiterpenes. The compound is characterized by its unique structure, which includes a conjugated diene system and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,7E)-Homofarnesol typically involves the homologation of farnesol derivatives. One common method includes the ozonolysis of Z,Z,Z-cylonona-1,4,7-triene, leading to a 1,9-difunctionalized Z,Z-3,6-nonadiene. This intermediate can then be converted into (3Z,7E)-Homofarnesol through a series of Wittig reactions .

Industrial Production Methods

Industrial production of (3Z,7E)-Homofarnesol often involves the use of commercially available starting materials such as farnesol. The process includes several steps of chemical transformations, including ozonolysis, Wittig reactions, and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3Z,7E)-Homofarnesol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of (3Z,7E)-Homofarnesal and (3Z,7E)-Homofarnesoic acid.

    Reduction: Formation of fully saturated homofarnesol derivatives.

    Substitution: Formation of various substituted homofarnesol derivatives depending on the nucleophile used.

Scientific Research Applications

(3Z,7E)-Homofarnesol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3Z,7E)-Homofarnesol involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes involved in the biosynthesis of sterols and other isoprenoids.

    Pathways Involved: It affects the mevalonate pathway, which is crucial for the synthesis of cholesterol and other important biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Farnesol: A precursor to (3Z,7E)-Homofarnesol with similar structural features but lacking the conjugated diene system.

    Nerolidol: Another sesquiterpene alcohol with a different arrangement of double bonds.

    Geraniol: A monoterpene alcohol with a similar hydroxyl group but a shorter carbon chain.

Uniqueness

(3Z,7E)-Homofarnesol is unique due to its specific double bond configuration (3Z,7E) and its ability to participate in a wide range of chemical reactions. Its structural features make it a valuable intermediate in the synthesis of various natural products and pharmaceuticals .

Properties

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(3Z,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol

InChI

InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h8,10,12,17H,5-7,9,11,13H2,1-4H3/b15-10+,16-12-

InChI Key

KOICZDDAVPYKKX-HDVIWIBHSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C\CCO)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCO)C)C)C

Origin of Product

United States

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